molecular formula C21H26N2O2 B13409752 (+/-)-Pseudovincadifformine

(+/-)-Pseudovincadifformine

Cat. No.: B13409752
M. Wt: 338.4 g/mol
InChI Key: HVESDSXDWBFBHK-AJQWGZMRSA-N
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Description

(+/-)-Pseudovincadifformine is a complex indole alkaloid derived from the plant family Apocynaceae This compound is known for its intricate structure and potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Pseudovincadifformine typically involves multiple steps, starting from simpler indole derivatives. The process often includes:

    Formation of the indole core: This is achieved through Fischer indole synthesis or other indole-forming reactions.

    Functionalization of the indole ring: Various functional groups are introduced to the indole core through reactions such as Friedel-Crafts acylation, alkylation, and halogenation.

    Cyclization and formation of the complex structure: This involves intramolecular cyclization reactions to form the characteristic polycyclic structure of this compound.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry and process optimization have made it possible to produce this compound on a larger scale for research purposes.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Pseudovincadifformine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Research has explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Preliminary studies suggest that (+/-)-Pseudovincadifformine may have therapeutic potential, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Its unique structure makes it a valuable compound for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+/-)-Pseudovincadifformine involves its interaction with specific molecular targets within cells. It is believed to:

    Bind to DNA or proteins: This can interfere with cellular processes such as replication and transcription.

    Modulate enzyme activity: By inhibiting or activating certain enzymes, it can affect metabolic pathways.

    Induce apoptosis: In cancer cells, it may trigger programmed cell death through various signaling pathways.

Comparison with Similar Compounds

(+/-)-Pseudovincadifformine can be compared to other indole alkaloids, such as:

    Vinblastine: Another indole alkaloid with anticancer properties.

    Reserpine: Known for its antihypertensive effects.

    Ajmaline: Used as an antiarrhythmic agent.

Uniqueness

What sets this compound apart is its unique polycyclic structure and the specific biological activities it exhibits

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (1S,12R,14R,19R)-14-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-3-13-10-14-11-15(20(24)25-2)18-21(8-9-23(12-13)19(14)21)16-6-4-5-7-17(16)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13-,14-,19-,21-/m1/s1

InChI Key

HVESDSXDWBFBHK-AJQWGZMRSA-N

Isomeric SMILES

CC[C@@H]1C[C@@H]2CC(=C3[C@]4([C@@H]2N(C1)CC4)C5=CC=CC=C5N3)C(=O)OC

Canonical SMILES

CCC1CC2CC(=C3C4(C2N(C1)CC4)C5=CC=CC=C5N3)C(=O)OC

Origin of Product

United States

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